Methylsulfonylmethylsulfonylchlorid

Übersicht

Beschreibung

(Methylsulfonyl)methanesulfonyl chloride: is an organosulfur compound with the molecular formula C2H5ClO4S2 . It is a white to off-white powder that is soluble in water and various organic solvents. This compound is known for its reactivity and is used in various chemical reactions and industrial applications .

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Used as a reagent in organic synthesis to introduce the methanesulfonyl group into molecules.

- Employed in the synthesis of methanesulfonates, which are intermediates in various chemical reactions.

Biology and Medicine:

- Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

- Acts as a protecting group for alcohols in the synthesis of complex molecules.

Industry:

- Used in the production of agrochemicals and other industrial chemicals.

- Serves as a reagent in the manufacture of dyes and pigments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

- Chlorination of Methanesulfonic Acid: One common method involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. The reaction proceeds as follows:

- Methanesulfonic Acid + Thionyl Chloride:

CH3SO3H+SOCl2→CH3SO2Cl+SO2+HCl

- Methanesulfonic Acid + Phosgene:

CH3SO3H+COCl2→CH3SO2Cl+CO2+HCl

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions:

- Substitution Reactions: (Methylsulfonyl)methanesulfonyl chloride is highly reactive and undergoes substitution reactions with various nucleophiles.

- Elimination Reactions: It can undergo elimination reactions to form sulfene, a highly reactive intermediate.

Common Reagents and Conditions:

- Alcohols: Reacts with alcohols in the presence of a non-nucleophilic base to form methanesulfonates.

- Amines: Reacts with amines to form sulfonamides.

Major Products:

- Methanesulfonates: Formed from the reaction with alcohols.

- Sulfonamides: Formed from the reaction with amines .

Wirkmechanismus

Mechanism:

- (Methylsulfonyl)methanesulfonyl chloride acts as an electrophile, facilitating the introduction of the methanesulfonyl group into various substrates.

- The compound undergoes an E1cb elimination to generate sulfene, which then reacts with nucleophiles such as alcohols and amines.

Molecular Targets and Pathways:

- The primary molecular target is the nucleophilic site on the substrate, where the methanesulfonyl group is introduced.

- The reaction pathway involves the formation of sulfene as an intermediate, followed by nucleophilic attack and proton transfer .

Vergleich Mit ähnlichen Verbindungen

- Methanesulfonyl Chloride (CH3SO2Cl): Similar in structure but lacks the additional sulfonyl group.

- Tosyl Chloride (p-Toluenesulfonyl Chloride): Contains a toluene group instead of a methyl group.

Uniqueness:

Biologische Aktivität

(methylsulfonyl)methanesulfonyl chloride, also known as methanesulfonyl chloride (MSC), is a sulfur-containing organic compound with the formula . It is recognized for its reactivity and utility in organic synthesis, particularly in the formation of methanesulfonates and methanesulfonamides. This article explores the biological activity of MSC, focusing on its mechanisms, applications in medicinal chemistry, and relevant case studies.

- Molecular Formula :

- Appearance : Colorless to pale yellow liquid

- Solubility : Soluble in polar organic solvents; reacts vigorously with water and alcohols .

Methanesulfonyl chloride acts primarily as an electrophile in chemical reactions. Its biological activity is largely attributed to its ability to form reactive intermediates that can interact with various biological molecules. The key mechanisms include:

- Formation of Methanesulfonates : MSC reacts with alcohols to form methanesulfonates, which are useful intermediates in nucleophilic substitution reactions. This reaction is facilitated by a non-nucleophilic base, leading to the generation of sulfene, a highly reactive species .

- Synthesis of Methanesulfonamides : MSC can react with primary and secondary amines to produce methanesulfonamides. These compounds exhibit stability under hydrolytic conditions and can be converted back to amines using reducing agents like lithium aluminum hydride .

Antiviral Applications

Recent studies have highlighted the potential of MSC derivatives in antiviral drug development. For instance, methanesulfonamide derivatives have shown promising activity against SARS-CoV-2 main protease (Mpro), with a reported biochemical potency (K_i) of 7.93 nM and an effective concentration (EC_50) of 909 nM in Vero E6 cells . This suggests that modifications of MSC could lead to effective antiviral agents.

Antiproliferative Effects

Research indicates that certain MSC derivatives possess antiproliferative properties against various cancer cell lines. For example, compounds derived from MSC have been tested for their ability to inhibit cell viability in ovarian cancer cells, demonstrating IC_50 values ranging from 31.5 µM to 43.9 µM . This activity is believed to be linked to their interaction with specific cellular pathways involved in cell growth and apoptosis.

Case Studies

- Gas Chromatography-Mass Spectrometry Method Development : A study focused on developing a gas chromatography-mass spectrometry method for detecting trace levels of MSC as an impurity in itraconazole, a common antifungal drug. The method demonstrated high linearity and accuracy, indicating the importance of monitoring MSC levels in pharmaceutical formulations .

- Synthesis and Characterization : Research on synthesizing MSC from methane and sulfuryl chloride has provided insights into its reactivity and potential applications in organic synthesis. The study emphasized the need for careful handling due to its corrosive nature and toxicity .

Safety Considerations

Methanesulfonyl chloride is classified as highly toxic via inhalation, dermal exposure, and ingestion. It is also a strong lachrymator and can cause severe burns upon contact with skin or eyes. Proper safety protocols must be followed when handling this compound, including the use of personal protective equipment (PPE) and working within fume hoods .

Eigenschaften

IUPAC Name |

methylsulfonylmethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5ClO4S2/c1-8(4,5)2-9(3,6)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDYGBSUPOHHMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

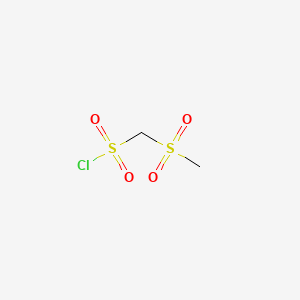

CS(=O)(=O)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339445 | |

| Record name | Methylsulfonylmethylsulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22317-89-1 | |

| Record name | Methylsulfonylmethylsulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methanesulfonylmethanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.